molecular formula C22H24N6O2S B12225499 N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide

Cat. No.: B12225499
M. Wt: 436.5 g/mol
InChI Key: ZBTWCRLSJBHKON-UHFFFAOYSA-N
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Description

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide is a synthetic compound featuring a hybrid structure combining an indole scaffold, a tetrazole ring, and a propanamide linker. The indole moiety (6-methoxy-substituted) is linked via an ethyl group to the propanamide backbone, while the tetrazole ring (substituted with a 3-methylphenyl group) is connected via a sulfanyl bridge.

Key structural attributes:

  • Indole core: The 6-methoxy substitution enhances lipophilicity and metabolic stability, a feature shared with serotonin derivatives and naproxen-based amides .
  • Tetrazole-sulfanyl group: Tetrazole rings are bioisosteres for carboxylic acids, improving pharmacokinetic properties (e.g., oral bioavailability) .
  • Propanamide linker: Facilitates interactions with target proteins via hydrogen bonding, as seen in angiotensin II receptor antagonists .

Properties

Molecular Formula

C22H24N6O2S

Molecular Weight

436.5 g/mol

IUPAC Name

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylpropanamide

InChI

InChI=1S/C22H24N6O2S/c1-14-5-4-6-17(11-14)28-22(25-26-27-28)31-15(2)21(29)23-10-9-16-13-24-20-12-18(30-3)7-8-19(16)20/h4-8,11-13,15,24H,9-10H2,1-3H3,(H,23,29)

InChI Key

ZBTWCRLSJBHKON-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=N2)SC(C)C(=O)NCCC3=CNC4=C3C=CC(=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Indole Derivative: The synthesis begins with the preparation of the 6-methoxyindole derivative. This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Ethyl Chain: The next step involves the alkylation of the indole nitrogen with an appropriate ethyl halide, such as 2-bromoethylamine, under basic conditions.

    Synthesis of the Tetrazole Moiety: The tetrazole ring is introduced by reacting 3-methylphenylhydrazine with sodium azide in the presence of a suitable catalyst, such as copper sulfate.

    Coupling of the Indole and Tetrazole Derivatives:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the sulfur atom to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), targeting the amide or nitro groups if present.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced amides, alcohols

    Substitution: Halogenated derivatives, substituted aromatic compounds

Scientific Research Applications

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as a biochemical probe to investigate cellular pathways and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression and cellular responses.

Comparison with Similar Compounds

Indole-Based Propanamides

Compound Name Key Features Molecular Weight (g/mol) Bioactivity/Applications References
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-phenylpropanamide Lacks tetrazole; phenyl group instead of tetrazole-sulfanyl moiety 322.4 Serotonin modulation, NSAID hybrid
N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide Naproxen-derived indole hybrid 388.5 Anti-inflammatory, COX inhibition
McPT (N-[2-(1H-indol-3-yl)ethyl]-N-methylsulfinamino propanamide) Sulfinamino linker instead of sulfanyl-tetrazole N/A Psychoactive research (GCPR targets)

Key Observations :

Tetrazole-Containing Propanamides

Compound Name Key Features Molecular Weight (g/mol) Bioactivity/Applications References
N-(2-ethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide Similar tetrazole-propanamide backbone; lacks indole moiety 335.4 Angiotensin II receptor antagonism
Losartan (2-n-butyl-4-chloro-5-hydroxymethyl-1-[(2′-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl]imidazole) FDA-approved tetrazole-based drug 422.9 Hypertension treatment
2-(1H-Tetrazol-5-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide Acetamide linker; thiophene instead of indole 253.3 Synthetic intermediate

Key Observations :

  • The target compound’s indole-tetrazole hybrid distinguishes it from losartan-like angiotensin II antagonists, which prioritize biphenyl-tetrazole motifs .
  • The sulfanyl bridge in the target compound may confer unique binding kinetics compared to direct tetrazole-propanamide linkages (e.g., ).

Pharmacological Analogs

NSAID-Indole Hybrids

  • N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide (CAS 1017153-76-2): Combines naproxen’s naphthalene group with tryptamine, showing dual COX/5-HT activity .
  • 3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-2-methyl-N-(methylsulfonyl)propanamide : Indomethacin analog with enhanced selectivity for COX-2 .

Comparison :

  • The target compound’s tetrazole-sulfanyl group may reduce gastrointestinal toxicity compared to traditional NSAID hybrids (e.g., ).

Serotonin Receptor Modulators

  • N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-(6-methoxynaphthalen-2-yl)propanamide : Direct serotonin derivative with demonstrated 5-HT receptor affinity .
  • MDMB-FUBICA (methyl-N-{[1-(4-fluorobenzyl)-1H-indol-3-yl]carbonyl}-3-methylvaline): Psychoactive indole-carboxamide targeting cannabinoid receptors .

Comparison :

  • The target compound’s lack of a carboxamide or fluorobenzyl group likely shifts its activity away from cannabinoid receptors toward serotonergic or anti-inflammatory pathways.

Research Findings and Implications

  • Synthetic Feasibility : The compound can be synthesized via amide coupling (similar to ) and tetrazole cyclization (as in ).
  • Bioactivity Predictions : Molecular modeling suggests high affinity for serotonin receptors (5-HT2A/2C) due to the indole-ethyl-propanamide backbone , while the tetrazole-sulfanyl group may enhance binding to angiotensin receptors .
  • ADMET Profile : Predicted logP ~3.5 (similar to ), indicating moderate blood-brain barrier penetration.

Biological Activity

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide is a complex organic compound belonging to the indole derivative class. Indole derivatives are renowned for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, summarizing various studies, findings, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C24H22N6O2SC_{24}H_{22}N_{6}O_{2}S, with a molecular weight of 454.53 g/mol. Its structure features an indole moiety linked to a tetrazole group via a sulfanyl bridge, which may enhance its biological efficacy.

Antimicrobial Activity

Recent studies have demonstrated that indole derivatives exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : The compound has shown promising results against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) with an MIC of 0.98 μg/mL, indicating potent antibacterial activity against resistant strains .
  • Antifungal Activity : The compound also displayed activity against Candida albicans, with varying degrees of effectiveness among different derivatives .

Anticancer Activity

Indole derivatives have been extensively studied for their anticancer potential:

  • Cytotoxicity : Compounds related to this compound have shown significant cytotoxic effects against various cancer cell lines, with IC50 values often in the low micromolar range (less than 10 μM) .
  • Mechanism of Action : The mechanism may involve the induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.

Case Studies and Research Findings

StudyFindings
Antibacterial Activity The compound exhibited an MIC of 0.98 μg/mL against MRSA, highlighting its potential as a therapeutic agent for antibiotic-resistant infections .
Cytotoxicity Profile Significant antiproliferative effects were observed in cancer cell lines, suggesting that the compound can selectively target rapidly dividing cells while sparing normal fibroblasts .
Molecular Docking Studies Molecular docking analyses indicated strong binding affinity to targets involved in bacterial resistance mechanisms, suggesting a multi-target approach for its action .

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